2,4-Dimethylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpentane-1-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the presence of the sulfonyl chloride functional group .
Mode of Action
The mode of action of 2,4-Dimethylpentane-1-sulfonyl chloride is likely through a nucleophilic substitution reaction . In this reaction, a nucleophile (a molecule that donates an electron pair) reacts with the sulfonyl chloride group, leading to the replacement of the chloride atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-1-sulfonyl chloride typically involves the reaction of 2,4-dimethylpentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. The general reaction can be represented as follows:
[ \text{2,4-Dimethylpentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Hydrolysis: It hydrolyzes in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by acids or bases depending on the specific reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2,4-Dimethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A related compound without the sulfonyl chloride group.
Sulfonyl Chlorides: Other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness
2,4-Dimethylpentane-1-sulfonyl chloride is unique due to its specific structure, which combines the properties of 2,4-dimethylpentane with the reactivity of the sulfonyl chloride group. This makes it a valuable reagent in various chemical transformations and applications .
Properties
IUPAC Name |
2,4-dimethylpentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSAASKRJUBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.